molecular formula C19H17N3O3S2 B3657989 3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B3657989
M. Wt: 399.5 g/mol
InChI Key: NIXJBGGAJRLPRC-UHFFFAOYSA-N
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Description

3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy and thiazolyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzoyl chloride with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The thiazole ring and methoxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
  • **4-methoxy-N-(3-methoxyphenyl)benzamide
  • **3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide

Uniqueness

This compound is unique due to its combination of methoxy and thiazolyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to specific targets or improved stability under physiological conditions.

Properties

IUPAC Name

3-methoxy-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-24-14-8-6-12(7-9-14)16-11-27-19(20-16)22-18(26)21-17(23)13-4-3-5-15(10-13)25-2/h3-11H,1-2H3,(H2,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXJBGGAJRLPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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